5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a thiophene group and a carboxylic acid group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid typically involves the reaction of thiophene derivatives with pyrrolidine-2,5-dione. One common method includes the condensation of thiophene-3-carboxylic acid with pyrrolidine-2,5-dione under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free conditions or the use of green solvents can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Esters and amides.
Scientific Research Applications
5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A precursor in the synthesis of 5-Oxo-1-(thiophen-3-yl)pyrrolidine-2-carboxylic acid.
Thiophene-3-carboxylic acid: Another precursor used in the synthesis.
Pyrrolizines: Compounds with similar structural features and biological activities
Uniqueness
This compound is unique due to the presence of both a thiophene ring and a pyrrolidine ring in its structure. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler compounds .
Properties
Molecular Formula |
C9H9NO3S |
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Molecular Weight |
211.24 g/mol |
IUPAC Name |
5-oxo-1-thiophen-3-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3S/c11-8-2-1-7(9(12)13)10(8)6-3-4-14-5-6/h3-5,7H,1-2H2,(H,12,13) |
InChI Key |
CVICKJMGOWUMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C2=CSC=C2 |
Origin of Product |
United States |
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